molecular formula C9H18O B13824811 2-Methyl-2-propylpentanal CAS No. 67592-21-6

2-Methyl-2-propylpentanal

Cat. No.: B13824811
CAS No.: 67592-21-6
M. Wt: 142.24 g/mol
InChI Key: YGCRJBDYSJVBFI-UHFFFAOYSA-N
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Description

2-Methyl-2-propylpentanal is a branched aldehyde with the molecular formula C₉H₁₈O. Its IUPAC name indicates a pentanal backbone (five-carbon chain with an aldehyde group at position 1), substituted at position 2 by both a methyl (-CH₃) and a propyl (-CH₂CH₂CH₃) group. This structure confers unique physicochemical properties, including reduced intermolecular forces due to branching, which lowers boiling points compared to linear analogs. Aldehydes like this compound are typically reactive, participating in oxidation, reduction, and nucleophilic addition reactions.

Properties

IUPAC Name

2-methyl-2-propylpentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-4-6-9(3,8-10)7-5-2/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCRJBDYSJVBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503515
Record name 2-Methyl-2-propylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67592-21-6
Record name 2-Methyl-2-propylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propylpentanal can be achieved through various methods. One common approach involves the aldol condensation of propionaldehyde with a nitrogenous organic base and an organic acid. The reaction mixture is stirred, and water is added to wash the product, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The reaction is catalyzed by a nitrogenous organic base, which ensures high selectivity and minimal side reactions. The absence of solvents in the reaction process reduces energy consumption and simplifies the purification steps .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propylpentanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-propylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving aldehyde metabolism and enzyme interactions.

    Medicine: Research into potential therapeutic uses of aldehydes often involves compounds like this compound.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals .

Mechanism of Action

The mechanism of action of 2-Methyl-2-propylpentanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. This reaction is crucial in biological systems where aldehydes play a role in enzyme catalysis and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following compounds are selected for comparison based on shared structural motifs (branching, chain length) or functional groups (aldehydes, ketones, alcohols):

2-Methyl-2-propylpentanal (Target Compound)
  • Functional Group : Aldehyde (-CHO).
  • Branching : Methyl and propyl groups at position 2.
  • Molecular Weight : 142.24 g/mol (estimated).
  • Boiling Point : ~160–180°C (estimated, based on branching effects).
  • Solubility : Low water solubility due to hydrophobic branching.
2-Pentanone (CAS 107-87-9)
  • Functional Group : Ketone (-C=O).
  • Structure : Linear chain with a ketone at position 2.
  • Molecular Weight : 86.13 g/mol.
  • Boiling Point : 102°C.
  • Solubility : 4.8 g/100 mL in water.
  • Toxicity (LD₅₀) : 2730 mg/kg (rat, oral) .

Comparison :

  • Aldehydes (e.g., this compound) generally exhibit lower boiling points than ketones of similar molecular weight due to weaker dipole-dipole interactions. However, branching in the aldehyde reduces this difference.
  • Ketones like 2-pentanone are less reactive toward nucleophiles but more stable against oxidation .
2-Methyl-3-pentanol (CAS 565-67-3)
  • Functional Group : Alcohol (-OH).
  • Branching : Methyl group at position 2.
  • Molecular Weight : 102.18 g/mol.
  • Boiling Point : 132°C.
  • Solubility : Slightly soluble in water (hydrogen bonding).
  • Toxicity (LD₅₀) : 2300 mg/kg (rat, oral) .

Comparison :

  • Alcohols have higher boiling points than aldehydes due to hydrogen bonding.
  • Aldehydes are more reactive and toxic; this compound may cause mucous membrane irritation, whereas alcohols are less acutely toxic .
2-Methylpentane (CAS 107-83-5)
  • Functional Group : Alkane.
  • Branching : Methyl group at position 2.
  • Molecular Weight : 86.18 g/mol.
  • Boiling Point : 60°C.
  • Solubility : Insoluble in water.
  • Toxicity (LD₅₀) : >5000 mg/kg (rat, oral) .

Comparison :

  • Alkanes like 2-methylpentane are nonpolar and inert, whereas aldehydes participate in diverse reactions.
  • Aldehydes exhibit higher toxicity and environmental persistence due to reactivity .

Data Table: Key Properties of Comparable Compounds

Compound CAS Molecular Formula Boiling Point (°C) Solubility in Water Toxicity (LD₅₀, rat oral)
This compound N/A C₉H₁₈O 160–180* Low* Data unavailable
2-Pentanone 107-87-9 C₅H₁₀O 102 4.8 g/100 mL 2730 mg/kg
2-Methyl-3-pentanol 565-67-3 C₆H₁₄O 132 Slightly soluble 2300 mg/kg
2-Methylpentane 107-83-5 C₆H₁₄ 60 Insoluble >5000 mg/kg

*Estimated values based on structural analogs .

Research Findings on Branching and Reactivity

Branching Effects :

  • Branched compounds (e.g., this compound) exhibit lower boiling points than linear isomers due to reduced surface area and van der Waals forces.
  • Increased branching correlates with lower water solubility and higher lipid solubility, impacting environmental fate and bioaccumulation .

Functional Group Reactivity :

  • Aldehydes undergo rapid oxidation to carboxylic acids, whereas ketones resist oxidation.
  • Alcohols participate in esterification and dehydration, but aldehydes are more electrophilic, making them prone to nucleophilic attacks (e.g., in Schiff base formation) .

Toxicity Trends: Aldehydes generally show higher acute toxicity than alcohols or alkanes. For example, formaldehyde (LD₅₀ = 100 mg/kg) is far more toxic than ethanol (LD₅₀ = 7060 mg/kg). This trend likely extends to this compound .

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